molecular formula C11H16N2O2 B13273991 Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate

Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate

Cat. No.: B13273991
M. Wt: 208.26 g/mol
InChI Key: KDZRAPRBAMZNQC-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate is a chemical compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with an aminomethyl group at the 6-position, a propyl group at the 2-position, and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl and propyl groups. The final step involves esterification to form the methyl ester.

    Pyridine Ring Formation: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors such as β-ketoesters and ammonia or amines.

    Substitution Reactions:

    Esterification: The carboxylic acid group at the 3-position can be esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(aminomethyl)picolinate: Similar structure but lacks the propyl group.

    Methyl 2-propylpyridine-3-carboxylate: Similar structure but lacks the aminomethyl group.

    6-(Aminomethyl)-2-propylpyridine: Similar structure but lacks the ester group.

Uniqueness

Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminomethyl group and a propyl group , along with a carboxylate functional group . This unique structure contributes to its biological reactivity and potential pharmacological applications. The presence of the propyl group enhances lipophilicity, which may improve membrane permeability, thereby influencing its efficacy as a pharmaceutical agent targeting metabolic pathways.

Dipeptidyl Peptidase IV Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme involved in glucose metabolism, which plays a crucial role in the regulation of insulin secretion and glucose homeostasis. Inhibition of DPP-IV can lead to improved glycemic control, making this compound a candidate for the treatment of type 2 diabetes .

Other Potential Activities

In addition to its DPP-IV inhibition, preliminary studies suggest that compounds with similar structures may exhibit anti-obesity effects and other metabolic benefits. These effects are attributed to the modulation of various biological pathways linked to metabolism and energy expenditure.

Research indicates that this compound interacts with DPP-IV through competitive inhibition , which affects glucose metabolism pathways. Understanding its binding affinities and specific interactions with other enzymes or receptors is essential for elucidating its full pharmacological profile.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their notable properties:

Compound NameStructureNotable Properties
Methyl 3-(aminomethyl)pyridine-2-carboxylateStructureSimilar enzyme inhibition profile
Methyl 4-(aminomethyl)pyridine-3-carboxylateStructurePotential anti-inflammatory effects
Methyl 5-(aminomethyl)pyridine-2-carboxylateStructureInvestigated for neuroprotective activity

These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern on the pyridine ring that influences its biological activity.

Case Studies and Research Findings

  • Pharmacological Evaluation : A study evaluated various pyridine derivatives for anticonvulsant activity. While not directly related to this compound, it underscores the potential therapeutic applications of pyridine compounds in neurology and metabolism .
  • Inhibition Studies : In vitro studies have demonstrated that related compounds exhibit significant inhibition of DPP-IV, suggesting that this compound may have similar or enhanced effects .
  • Metabolic Implications : The compound's role in glucose regulation positions it as a potential therapeutic agent in metabolic disorders, particularly type 2 diabetes and obesity-related conditions.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-4-10-9(11(14)15-2)6-5-8(7-12)13-10/h5-6H,3-4,7,12H2,1-2H3

InChI Key

KDZRAPRBAMZNQC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=N1)CN)C(=O)OC

Origin of Product

United States

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